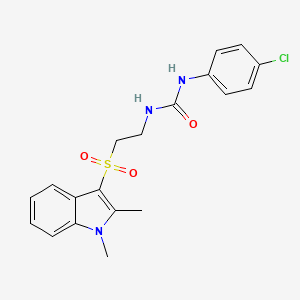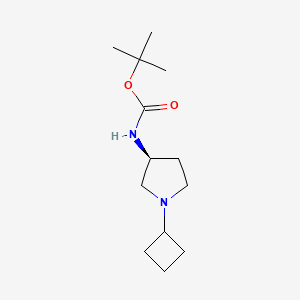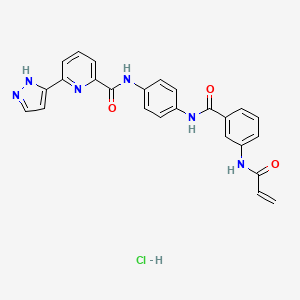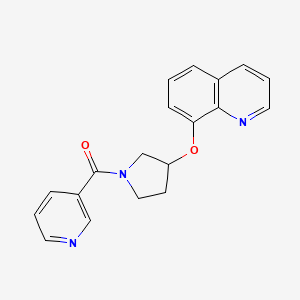![molecular formula C13H13N3O4S B2770030 methyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)thiophene-3-carboxylate CAS No. 1428363-58-9](/img/structure/B2770030.png)
methyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)thiophene-3-carboxylate” is a complex organic compound. It contains a pyrazolo[5,1-b][1,3]oxazine ring, which is a bicyclic structure containing a pyrazole ring fused with an oxazine ring . This compound also contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings. The pyrazolo[5,1-b][1,3]oxazine ring system contains nitrogen and oxygen atoms, while the thiophene ring contains a sulfur atom . The presence of these heteroatoms would likely have a significant impact on the compound’s chemical properties .Applications De Recherche Scientifique
Antimicrobial Activity
The pyrrolopyrazine scaffold, to which our compound belongs, has been associated with potent antimicrobial properties. Researchers have identified various pyrrolopyrazine derivatives as effective agents against bacteria, fungi, and viruses . These compounds exhibit promising activity due to their unique structural features, making them potential candidates for developing novel antibiotics.
Anti-Inflammatory Effects
Pyrrolopyrazine derivatives have demonstrated anti-inflammatory properties. By modulating inflammatory pathways, these compounds may contribute to the treatment of inflammatory diseases such as rheumatoid arthritis, Crohn’s disease, and asthma. Further studies are needed to elucidate their mechanisms of action .
Antiviral Potential
Certain pyrrolopyrazine derivatives exhibit antiviral activity. Their ability to interfere with viral replication processes makes them interesting targets for antiviral drug development. Researchers have observed promising results against viruses like herpes simplex virus (HSV) and human immunodeficiency virus (HIV) .
Antioxidant Properties
Pyrrolopyrazine derivatives have been investigated for their antioxidant effects. These compounds may help protect cells from oxidative stress and prevent damage caused by free radicals. Their potential applications extend to neurodegenerative diseases and aging-related conditions .
Antitumor Activity
Studies suggest that pyrrolopyrazine derivatives, especially those with a pyrrolo[1,2-a]pyrazine scaffold, possess antitumor properties. These compounds may inhibit cancer cell growth, induce apoptosis, and interfere with tumor signaling pathways. Researchers are exploring their potential as targeted therapies for various cancers .
Kinase Inhibition
5H-pyrrolo[2,3-b]pyrazine derivatives have shown remarkable kinase inhibitory activity. Kinases play crucial roles in cell signaling, making them attractive targets for drug development. These compounds may selectively inhibit specific kinases involved in diseases like cancer and inflammation .
Natural Sources
Interestingly, pyrrolopyrazine derivatives have been isolated from diverse sources, including plants, microbes, soil, and marine life. Their natural occurrence underscores their biological significance and provides inspiration for further research .
Structure-Activity Relationship (SAR)
Despite their importance, there is limited research on the structure-activity relationship (SAR) of pyrrolopyrazine derivatives. Investigating how different substitutions affect their biological activities will guide medicinal chemistry researchers in designing new leads for disease treatment .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonylamino)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4S/c1-19-13(18)8-3-6-21-11(8)15-10(17)9-7-14-16-4-2-5-20-12(9)16/h3,6-7H,2,4-5H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFQVUBPLWSJRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)C2=C3N(CCCO3)N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)thiophene-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3,4-dichlorophenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2769951.png)

![5-[(4-chlorophenyl)sulfanyl]-N-propyl-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2769954.png)

![2-(4-ethylphenyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2769958.png)
![(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-chloro-3-(morpholinosulfonyl)phenyl)methanone](/img/structure/B2769961.png)
![1-[(3,4-Dimethoxyphenyl)methyl]-3-[[4-(furan-3-yl)thiophen-2-yl]methyl]urea](/img/structure/B2769962.png)

![2-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1,3-dioxoisoindoline-5-carboxylic acid](/img/structure/B2769964.png)


![2-chloro-N-{4-[(4-methylphenyl)sulfanyl]phenyl}nicotinamide](/img/structure/B2769970.png)